molecular formula C18H17N3O4S2 B2809202 Methyl 4-({[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate CAS No. 1252901-03-3

Methyl 4-({[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No. B2809202
M. Wt: 403.47
InChI Key: HJIPPNFACPURSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-({[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate” is a chemical compound with the linear formula C20H21N3O4S2 . It has a molecular weight of 431.536 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines, including molecules structurally related to Methyl 4-({[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate, demonstrates significant potential in medicinal chemistry due to their physicochemical properties and biological potential. These compounds have been synthesized through various methods, showing differences in biological activities based on their structural variations, particularly the position of the sulfur atom within the pyrimidine ring (Zadorozhny et al., 2010).

Antitumor Activity

Research on thieno[3,2-d]pyrimidine derivatives, similar to the compound , has indicated potent antitumor activity against various human cancer cell lines. The synthesis of new derivatives has shown significant potential, with some compounds displaying activity comparable to doxorubicin, a standard in chemotherapy, across breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).

Dual Inhibitory Activities

Another study focused on the synthesis of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates. These compounds have shown to be potent dual inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes crucial for DNA synthesis and repair. This inhibitory activity suggests potential applications in cancer treatment, with one compound being the most potent dual inhibitor known at the time of the study (Gangjee et al., 2008).

Hydrogen-bonded Supramolecular Structures

The structural analysis of hydrogen-bonded supramolecular structures in derivatives similar to Methyl 4-({[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate has provided insights into the potential applications of these compounds in material science and pharmaceuticals. The ability of these molecules to form stable hydrogen-bonded structures could be exploited in designing novel drug delivery systems or materials with specific properties (Portilla et al., 2007).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

methyl 4-[[2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-3-21-16(23)15-13(8-9-26-15)20-18(21)27-10-14(22)19-12-6-4-11(5-7-12)17(24)25-2/h4-9H,3,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIPPNFACPURSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-({[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.